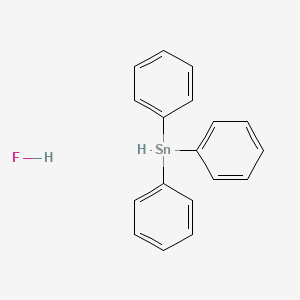
Triphenylstannane;hydrofluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a white distillable oil that is soluble in organic solvents and is often used as a source of hydrogen radicals to generate radicals or cleave carbon-oxygen bonds . This compound has significant applications in organic synthesis and various industrial processes.
准备方法
Triphenylstannane;hydrofluoride is typically prepared by treating triphenyltin chloride with lithium aluminium hydride. The reaction conditions involve the use of anhydrous solvents and controlled temperatures to ensure the successful reduction of triphenyltin chloride to this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
化学反应分析
Triphenylstannane;hydrofluoride undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in the reductive deselenenylation reaction and the reduction of α, β-unsaturated ketones and esters.
Radical Reactions: It is used in free radical hydrostannylations of olefins and free-radical reduction reactions in the presence of initiators like 9-borabicyclo[3.3.1]nonane (9-BBN).
Substitution Reactions: It can participate in nucleophilic substitution reactions, although these are less common compared to its radical reactions.
Common reagents used in these reactions include AIBN (azobisisobutyronitrile) as a radical initiator and various solvents like benzene and tetrahydrofuran (THF). The major products formed from these reactions depend on the specific substrates and conditions used but often include reduced or substituted organic compounds.
科学研究应用
Triphenylstannane;hydrofluoride has a wide range of scientific research applications:
作用机制
The mechanism by which triphenylstannane;hydrofluoride exerts its effects primarily involves the generation of hydrogen radicals. These radicals can initiate radical chain reactions, leading to the reduction or substitution of various substrates . The molecular targets and pathways involved depend on the specific reaction and conditions but often include radical intermediates and transition states.
相似化合物的比较
Triphenylstannane;hydrofluoride can be compared with other similar organotin compounds, such as:
Triphenyltin chloride (Ph₃SnCl): Used as a precursor in the synthesis of this compound.
Triphenyltin hydroxide (Ph₃SnOH): Used in organic synthesis and as a biocide.
Triphenyltin acetate (Ph₃SnOAc): Used in antifouling products and organic synthesis.
What sets this compound apart is its unique ability to generate hydrogen radicals, making it a valuable reagent in radical chemistry and organic synthesis .
属性
分子式 |
C18H17FSn |
|---|---|
分子量 |
371.0 g/mol |
IUPAC 名称 |
triphenylstannane;hydrofluoride |
InChI |
InChI=1S/3C6H5.FH.Sn.H/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H;; |
InChI 键 |
SZNZEEYJVCQHCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[SnH](C2=CC=CC=C2)C3=CC=CC=C3.F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


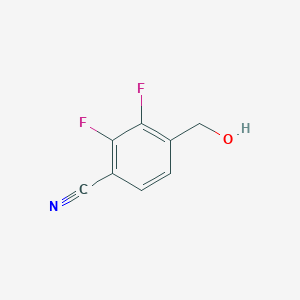
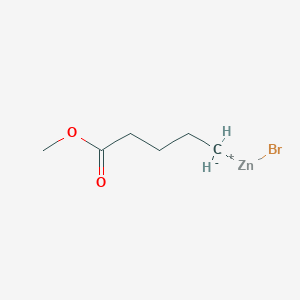
![N-methoxy-N-methyl-7-oxaspiro[3.5]nonane-2-carboxamide](/img/structure/B14885683.png)
![tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14885689.png)
![4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B14885696.png)
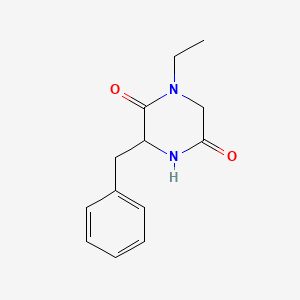

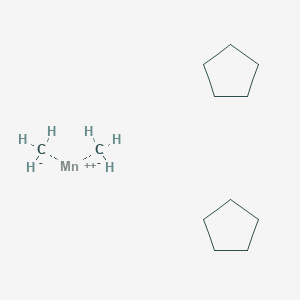
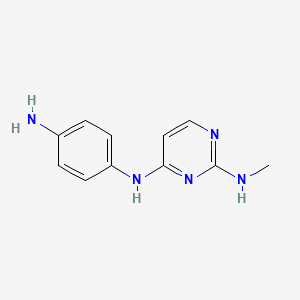
![(R)-1-((S)-1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide](/img/structure/B14885720.png)
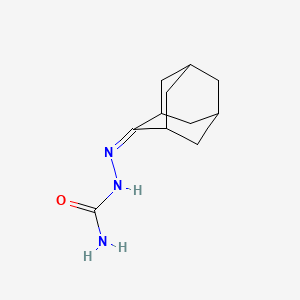
![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
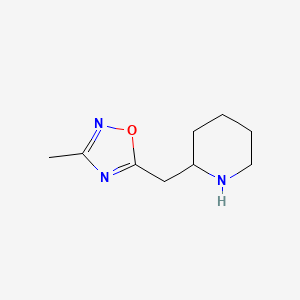
![3-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14885759.png)
